molecular formula C8H8ClN3O2 B8718007 N-Allyl-3-nitro-6-chloropyridine-2-amine

N-Allyl-3-nitro-6-chloropyridine-2-amine

Cat. No. B8718007
M. Wt: 213.62 g/mol
InChI Key: LLHKBNDOUKNECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765784B2

Procedure details

2,6-Dichloro-3-nitropyridine (71-1, 10 g, 51.8 mmol, 1.0 equiv) was added to anhydrous DCM (207 mL) and cooled to −15° C. TEA (7.57 mL, 53.9 mmol, 1.04 equiv) was then added followed by allyl amine (4.05 mL, 53.9 mmol, 1.04 equiv) over 12 h via syringe pump. Following this duration, the reaction vessel was removed from the −15° C. bath and allowed to gradually warm to RT. After 18 h, the reaction was quenched with 0.2M citric acid (100 mL) and diluted with CH2Cl2 (40 mL). The layers were separated and the organics were washed an additional time with 1×100 mL 0.2M citric acid. Washed combined organics with 2×100 mL sat. NaHCO3, dried over Na2SO4, filtered and concentrated to give an orange oil. The crude material was carried onward without further purification. LRMS (M+H)+: observed=214.0, calculated=213.6.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
207 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
7.57 mL
Type
reactant
Reaction Step Two
Quantity
4.05 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.[CH2:12]([NH2:15])[CH:13]=[CH2:14]>C(Cl)Cl>[Cl:11][C:4]1[N:3]=[C:2]([NH:15][CH2:12][CH:13]=[CH2:14])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
207 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
TEA
Quantity
7.57 mL
Type
reactant
Smiles
Step Three
Name
Quantity
4.05 mL
Type
reactant
Smiles
C(C=C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction vessel was removed from the −15° C. bath
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to RT
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 0.2M citric acid (100 mL)
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (40 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organics were washed an additional time with 1×100 mL 0.2M citric acid
WASH
Type
WASH
Details
Washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an orange oil
CUSTOM
Type
CUSTOM
Details
The crude material was carried onward without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC1=CC=C(C(=N1)NCC=C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.